4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
“4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide” is a chemical compound with the CAS Number: 1004643-40-6 . It has a molecular weight of 182.23 .
Synthesis Analysis
The synthesis of “this compound” and its derivatives is a topic of interest in the field of organic chemistry . The protocol for the synthesis of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines as a limiting reagent of the reaction has been reported . This method utilizes no inorganic reagents and requires a short reaction time, mild conditions, and the use of structurally simple and commercially available starting reagents .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C8H14N4O/c1-4-12-7 (6 (9)5-10-12)8 (13)11 (2)3/h5H,4,9H2,1-3H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 182.23 .Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, and covalent binding .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (18223) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
Pyrazole derivatives are known to induce a variety of cellular responses, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide. These factors can include pH, temperature, and the presence of other molecules in the cellular environment .
Biochemical Analysis
Biochemical Properties
They can act as both acids and bases, with the acidic pyrrole-like NH group easily donating its proton, while the basic pyridine-like nitrogen has the ability to accept protons even more readily .
Cellular Effects
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antileishmanial and antimalarial activities . These activities suggest that pyrazoles can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Properties
IUPAC Name |
4-amino-2-ethyl-N,N-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-4-12-7(6(9)5-10-12)8(13)11(2)3/h5H,4,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFLWFMWDUUYGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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